molecular formula C26H18Cl2N4O4S B10952867 2-(2,4-dichlorophenyl)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}quinoline-4-carboxamide

2-(2,4-dichlorophenyl)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}quinoline-4-carboxamide

Cat. No.: B10952867
M. Wt: 553.4 g/mol
InChI Key: FIMDYSSPTGZJDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-DICHLOROPHENYL)-N-(4-{[(5-METHYL-3-ISOXAZOLYL)AMINO]SULFONYL}PHENYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline carboxamide core, a dichlorophenyl group, and an isoxazolyl moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DICHLOROPHENYL)-N-(4-{[(5-METHYL-3-ISOXAZOLYL)AMINO]SULFONYL}PHENYL)-4-QUINOLINECARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Quinoline Core: This step involves the cyclization of appropriate aniline derivatives with suitable reagents to form the quinoline ring.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a substitution reaction, often using chlorinated benzene derivatives.

    Attachment of the Isoxazolyl Moiety: The isoxazolyl group is incorporated via a cycloaddition reaction involving nitrile oxides and alkenes.

    Final Coupling: The final step involves coupling the quinoline derivative with the sulfonyl isoxazole derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-DICHLOROPHENYL)-N-(4-{[(5-METHYL-3-ISOXAZOLYL)AMINO]SULFONYL}PHENYL)-4-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogenation catalysts, resulting in the reduction of the quinoline ring or other functional groups.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogenation catalysts (e.g., palladium on carbon).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation Products: Quinoline N-oxides and other oxidized derivatives.

    Reduction Products: Reduced quinoline derivatives and dechlorinated products.

    Substitution Products: Substituted phenyl derivatives with various nucleophiles.

Scientific Research Applications

2-(2,4-DICHLOROPHENYL)-N-(4-{[(5-METHYL-3-ISOXAZOLYL)AMINO]SULFONYL}PHENYL)-4-QUINOLINECARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,4-DICHLOROPHENYL)-N-(4-{[(5-METHYL-3-ISOXAZOLYL)AMINO]SULFONYL}PHENYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological processes. For example, it may inhibit key enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-4-quinolinecarboxamide
  • 2-(2,4-Dichlorophenyl)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-4-quinolinecarboxamide

Uniqueness

The uniqueness of 2-(2,4-DICHLOROPHENYL)-N-(4-{[(5-METHYL-3-ISOXAZOLYL)AMINO]SULFONYL}PHENYL)-4-QUINOLINECARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency, selectivity, or stability, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H18Cl2N4O4S

Molecular Weight

553.4 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]quinoline-4-carboxamide

InChI

InChI=1S/C26H18Cl2N4O4S/c1-15-12-25(31-36-15)32-37(34,35)18-9-7-17(8-10-18)29-26(33)21-14-24(20-11-6-16(27)13-22(20)28)30-23-5-3-2-4-19(21)23/h2-14H,1H3,(H,29,33)(H,31,32)

InChI Key

FIMDYSSPTGZJDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.